3-(Trifluoracetyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and organic synthesis. nih.govusm.edu Its prevalence is underscored by its presence in numerous FDA-approved drugs, making it a critical pharmacophore in drug discovery. usm.edu Piperidine derivatives are integral to over twenty classes of pharmaceuticals and a wide range of alkaloids. nih.govresearchgate.net The versatility of the piperidine scaffold stems from its three-dimensional structure, which allows for precise spatial orientation of substituents, and the basicity of the nitrogen atom, which can be modulated and involved in key biological interactions. researchgate.net
Strategic Importance of Trifluoroacetylation in Chemical Modification
Trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF3), is a powerful strategy in chemical modification for several reasons. The trifluoromethyl (CF3) group imparts unique properties to organic molecules, including high electronegativity, metabolic stability, and lipophilicity, which can significantly influence a molecule's biological activity and pharmacokinetic profile. chemrxiv.orgdovepress.com In many instances, the incorporation of a CF3 group is a key strategy in the design of new pharmaceutical agents. chemrxiv.org
While trifluoroacetylation is commonly used as a protecting group strategy for amines and alcohols in multi-step syntheses, it also serves as a direct method for introducing the trifluoromethyl ketone functionality. researchgate.netnih.gov This functional group is a valuable synthon for the preparation of various fluorinated heterocyclic molecules. chemrxiv.org The trifluoroacetyl group can enhance the binding affinity of a molecule to its biological target due to strong interactions with functional groups in biomolecules. Furthermore, trifluoroacetylated compounds are key intermediates in the synthesis of photoreactive probes used in chemical biology to study protein-ligand interactions.
Overview of Academic Research Trajectories for 3-(Trifluoroacetyl)piperidine
The academic research surrounding 3-(Trifluoroacetyl)piperidine and its derivatives has largely focused on its utility as a synthetic intermediate and a building block for creating more complex, often biologically active, molecules. A significant area of investigation involves the use of N-(trifluoroacetyl)piperidine in reactions with organometallic reagents to introduce the trifluoroacetyl group onto aromatic and heteroaromatic systems. mdpi.comtcichemicals.com These reactions are crucial steps in the synthesis of molecules designed for photoaffinity labeling, a powerful technique for identifying and studying biological targets of bioactive compounds. tcichemicals.com
Another major research thrust is the synthesis of various substituted piperidines where the trifluoroacetyl group plays a key role, either as a final functional group or as a reactive handle for further chemical transformations. For instance, research has demonstrated the synthesis of polyhydroxylated piperidine derivatives where the nitrogen is protected by a trifluoroacetyl group during a multi-step synthesis. acs.org These complex piperidines are of interest due to their potential as mimics of carbohydrates and their applications as iminosugar C-glycosides. acs.org Furthermore, studies have explored the synthesis of 3-aryl piperidine analogs as potent agonists for dopamine (B1211576) receptors, highlighting the importance of the piperidine core in neuropharmacology. nih.gov The development of novel synthetic methodologies to access functionalized piperidines, including those bearing trifluoroacetyl groups, remains an active and important area of modern organic chemistry. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTJCRHBITYVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270870 | |
| Record name | 2,2,2-Trifluoro-1-(3-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-81-9 | |
| Record name | 2,2,2-Trifluoro-1-(3-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(3-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Trifluoroacetyl Piperidine and Its Derivatives
Direct Trifluoroacetylation of Piperidine (B6355638) Systems
Direct methods involve the introduction of the trifluoroacetyl group onto a pre-existing piperidine or piperidine-like ring system. These approaches are often valued for their step-economy, directly forging the key carbon-carbon bond.
Implementation of Trifluoroacetic Anhydride (B1165640) in Piperidine Derivatization
Trifluoroacetic anhydride (TFAA) is a powerful and common reagent for introducing the trifluoroacetyl group. sigmaaldrich.com Its high reactivity allows for the acylation of various piperidine precursors. One established route involves the reaction of piperidin-2-one with TFAA in the presence of a base, such as pyridine (B92270), to facilitate the reaction. vulcanchem.com Another example is the conversion of nipecotic acid to 1,3-bis(trifluoroacetyl)piperidine using TFAA and pyridine, where the carboxylic acid is converted and the nitrogen is also acylated. google.com The use of N-protected intermediates, such as those with a tert-butyloxycarbonyl (Boc) group, can be employed to achieve regioselective trifluoroacetylation. vulcanchem.comgoogle.com
Table 1: Examples of Direct Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
| Substrate | Reagent | Base/Solvent | Product | Source(s) |
| Piperidin-2-one | Trifluoroacetic Anhydride | Pyridine / Toluene or Dichloromethane | 3-(Trifluoroacetyl)piperidin-2-one | vulcanchem.com |
| Nipecotic Acid | Trifluoroacetic Anhydride | Pyridine / Toluene | 1,3-bis(Trifluoroacetyl)piperidine | google.com |
Enolate Chemistry for Regioselective Trifluoroacetylation
Enolate chemistry provides a precise method for achieving regioselective functionalization of carbonyl compounds. masterorganicchemistry.comlibretexts.org An enolate is formed by deprotonating the α-carbon adjacent to a carbonyl group, creating a nucleophilic carbon that can react with electrophiles. masterorganicchemistry.com In the context of piperidine synthesis, a piperidone (a cyclic ketone) can be converted into its enolate, which then reacts with a trifluoroacetylating agent. This ensures that the trifluoroacetyl group is added specifically at the carbon adjacent to the carbonyl.
A related and highly effective strategy involves the use of enecarbamates, which are stable enol equivalents. Research has shown that a Boc-protected enecarbamate derived from a piperidine can undergo a Friedel-Crafts acylation with trifluoroacetic anhydride and pyridine. chemrxiv.org This method provides the β-acylated piperidine (C3-substituted) with high efficiency, demonstrating excellent regioselectivity. chemrxiv.org
Table 2: Regioselective Trifluoroacetylation via Enol-Equivalent Chemistry
| Substrate Type | Reagents | Key Transformation | Yield | Source(s) |
| Boc-protected Enecarbamate | Trifluoroacetic Anhydride (TFAA), Pyridine | Friedel-Crafts Acylation | 93% | chemrxiv.org |
Indirect Synthetic Pathways to the 3-(Trifluoroacetyl)piperidine Moiety
Indirect routes construct the C3-substituted piperidine core through multi-step sequences. These pathways are often necessary when direct methods are not feasible or when specific stereochemistry is required.
Functionalization of Pre-existing Piperidine Derivatives
Modern synthetic chemistry has developed powerful tools to modify the piperidine skeleton after it has been formed. These methods offer novel disconnections for complex molecule synthesis. nih.gov
Direct C-H functionalization is a cutting-edge strategy that avoids the need for pre-functionalized starting materials, streamlining synthesis. nih.govrsc.org However, applying this to the piperidine ring presents regioselectivity challenges. The C2 position is electronically activated, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making C3 functionalization more difficult. researchgate.net
Despite this challenge, strategies have been developed to direct functionalization to the C3 position. These often rely on transition-metal catalysis and the use of specific directing groups attached to the piperidine nitrogen. nih.gov While direct C-H trifluoroacetylation at C3 is not yet a common transformation, the principle of installing other functional groups at this position, which can then be converted to the desired moiety, has been established. For instance, combining biocatalytic C-H oxidation to install a hydroxyl group, followed by nickel-catalyzed cross-coupling, represents a modern, modular approach to functionalizing piperidines at specific sites. news-medical.net
A robust and clever indirect pathway to C3-substituted piperidines involves a sequence of cyclopropanation followed by a regioselective ring-opening. researchgate.netnih.gov This strategy typically begins with an N-protected tetrahydropyridine (B1245486), which undergoes cyclopropanation to form a bicyclic cyclopropane-piperidine intermediate. nih.govnih.gov
This strained cyclopropane (B1198618) ring then serves as a latent functional group. The ring can be opened with high regio- and stereoselectivity under the influence of reagents like magnesium iodide (MgI2) or through reductive processes. nih.govnih.govacs.org This opening installs a functional group at the C3 position of the piperidine ring. nih.gov This functional group can be a precursor that is subsequently transformed into the trifluoroacetyl group. This multi-step approach is particularly valuable for creating stereochemically defined C3-quaternary centers, which are a significant synthetic challenge. nih.gov
Table 3: Overview of the Cyclopropanation-Ring Opening Strategy
| Stage | Description | Key Reagents/Catalysts | Outcome | Source(s) |
| Cyclopropanation | Formation of a fused cyclopropane ring on an N-Boc-tetrahydropyridine substrate. | Rhodium or Copper catalysts (e.g., Rh₂(R-DOSP)₄, Copper(I) triflate) with a diazoacetate. | Bicyclic cyclopropane-piperidine intermediate. | nih.govnih.gov |
| Ring Opening | Regio- and stereoselective cleavage of the cyclopropane ring to install a functional handle at C3. | Reductive conditions or Lewis acids (e.g., MgI₂). | C3-functionalized piperidine derivative. | nih.govnih.gov |
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of 3-(trifluoroacetyl)piperidine derivatives. Various cyclization strategies have been developed to construct this key heterocyclic scaffold.
Sugar-Derived Lactam Reduction and Ugi-Joullié Reaction
A notable strategy for the synthesis of polyhydroxylated piperidine derivatives involves a one-pot sequential reduction of sugar-derived lactams followed by a multicomponent Ugi-Joullié reaction. acs.orgnih.govfigshare.com This approach offers a direct route to complex peptidomimetics. acs.orgnih.gov The process begins with the reduction of a chiral, sugar-derived lactam using Schwartz's reagent (Cp₂Zr(H)Cl), which generates a cyclic imine in situ. acs.orgorgsyn.org This intermediate is then immediately subjected to the Ugi-Joullié reaction, which is a three-component reaction involving an isocyanide and, in this specific application, trifluoroacetic acid (TFA). acs.orgresearchgate.net
The use of sugar-derived lactams is advantageous as they are readily prepared and more stable than other cyclic imine precursors. acs.org The in situ generation of the imine avoids the need for isolation of this often-unstable species. acs.orgorgsyn.org The subsequent Ugi-Joullié reaction proceeds by adding TFA and an isocyanide to the reaction mixture at low temperatures, which is then allowed to warm to room temperature. acs.org This sequence has been shown to be highly diastereoselective, yielding predominantly a single diastereomer of the N-trifluoroacetylated piperidine product. acs.org For instance, the reaction of a gluco-lactam with various isocyanides consistently produced the corresponding trifluoroacetylated piperidine carboxamides with high diastereomeric ratios. acs.org
Table 1: Examples of Trifluoroacetylated Piperidine Derivatives Synthesized via Lactam Reduction and Ugi-Joullié Reaction acs.org
| Starting Lactam | Isocyanide | Product | Diastereomeric Ratio (d.r.) |
| Gluco-lactam 1 | tert-Butyl isocyanide | (2S,3S,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl)]-N-tert-butyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | > 95:5 |
| Gluco-lactam 1 | Cyclohexyl isocyanide | (2S,3S,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl)]-N-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | > 95:5 |
| Gluco-lactam 1 | p-Methoxyphenyl isocyanide | (2S,3S,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl)]-N-(p-methoxyphenyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | > 95:5 |
| Galacto-lactam 2 | tert-Butyl isocyanide | (3S,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl)]-N-tert-butyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | 86:14 |
| Xylo-lactam 3 | tert-Butyl isocyanide | (3R,4R,5R)-3,4,5-Tris(benzyloxy)-N-tert-butyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | 75:25 |
| Xylo-lactam 3 | Cyclohexyl isocyanide | (3R,4R,5R)-3,4,5-Tris(benzyloxy)-N-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | 80:20 |
Organometallic Catalysis in Piperidine Synthesis
Organometallic catalysis provides powerful tools for the construction of piperidine rings. organic-chemistry.orgmdpi.com Palladium-catalyzed reactions, in particular, have been extensively used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of nitrogen heterocycles. organic-chemistry.orgmdpi.com For instance, Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst can yield various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org
In the context of trifluoroacetylated piperidines, organometallic approaches can be employed to construct the piperidine skeleton, which can then be functionalized. A [3+3] annulation reaction between a 1,3-bifunctional electrophile and a β-amino organozinc reagent has been used to create 5-methylenepiperidines. whiterose.ac.uk Subsequent hydrogenation of these piperidines, particularly those with a trifluoroacetyl (TFA) protecting group, has shown to be more stereoselective compared to those with a Boc-protecting group. whiterose.ac.uk Heck coupling reactions on these piperidine systems, followed by hydrogenation, provide access to 2,5-disubstituted piperidines. whiterose.ac.uk
Asymmetric Synthesis of Chiral 3-(Trifluoroacetyl)piperidine Analogues
The development of asymmetric methods to synthesize chiral piperidine derivatives is of great importance for the preparation of enantiomerically pure pharmaceutical agents. snnu.edu.cn
Enantioselective Catalysis in Piperidine Functionalization
Enantioselective catalysis, particularly using rhodium catalysts, has emerged as a powerful strategy for the functionalization of piperidines. d-nb.infonih.gov The direct C-H functionalization of the piperidine ring can be challenging to control in terms of regioselectivity. d-nb.infonih.gov For the synthesis of 3-substituted piperidine analogues, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive ring-opening has proven effective. d-nb.infonih.gov This method avoids the issue of the deactivating effect of the nitrogen atom on the C3 position towards direct C-H insertion. d-nb.infonih.gov The absolute stereochemistry of the final 3-substituted product can be confirmed, for instance, by X-ray crystal structure analysis of its trifluoroacetyl-protected form. d-nb.info
Recent advancements have also demonstrated a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine derivative to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnorganic-chemistry.org These intermediates can then be reduced to the corresponding chiral 3-substituted piperidines. snnu.edu.cn
Chiral Auxiliary and Protecting Group Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The use of chiral auxiliaries is a well-established method in asymmetric synthesis. numberanalytics.com In the synthesis of piperidine derivatives, chiral auxiliaries can be used to induce diastereoselectivity during ring formation or functionalization. researchgate.net
Protecting groups also play a crucial role. For example, the trifluoroacetyl group itself can influence the stereoselectivity of subsequent reactions. whiterose.ac.uk In the hydrogenation of 5-methylenepiperidines, the TFA-protected substrates exhibited higher stereoselectivity compared to their Boc-protected counterparts. whiterose.ac.uk Furthermore, the introduction of a trifluoroacetyl group onto a chiral amine or alcohol can be used to determine its enantiomeric purity by altering its chromatographic behavior. nih.gov An effective protecting group strategy has been developed for the asymmetric synthesis of substituted piperidines, allowing for the creation of enantiopure products with complete retention of chirality. rsc.org
Diastereoselective Control in Piperidine Ring Construction
Diastereoselective control during the construction of the piperidine ring is essential for accessing specific stereoisomers. nih.gov One approach involves a nitro-Mannich reaction to link a nitroketone and an imine, followed by a ring-closure condensation. nih.gov The relative stereochemistry between different positions on the piperidine ring can be controlled through various methods. For instance, the stereocenter at C-6 can be set by different imine reduction techniques. nih.gov A cis-relationship between substituents at C-2 and C-6 can be achieved through triacetoxyborohydride (B8407120) reduction of an iminium ion, while a trans-relationship can be established using triethylsilane/TFA for acyliminium ion reduction or a Lewis acid-catalyzed imine reduction. nih.gov
The Ugi-Joullié reaction, as mentioned earlier, also demonstrates excellent diastereoselective control in the synthesis of highly substituted trifluoroacetylated piperidines, largely dictated by the stereochemistry of the starting sugar-derived lactam. acs.org
Chemical Reactivity and Derivatization Strategies of 3 Trifluoroacetyl Piperidine
Transformations Involving the Trifluoroacetyl Group
The trifluoroacetyl group is a key functional handle that can be manipulated through various chemical transformations.
Selective Hydrolysis and Cleavage Protocols
The trifluoroacetyl (Tfa) group, often used as a protecting group for amines, can be selectively cleaved under specific conditions. In peptide synthesis, for instance, the Tfa group on a lysine (B10760008) side chain can be removed using 2 M aqueous piperidine (B6355638) over a period of 6 to 24 hours at room temperature. nih.govresearchgate.net This deprotection step is crucial for subsequent functionalization of the liberated amino group. nih.gov
The cleavage of the trifluoroacetyl group is also a key step in the synthesis of certain pharmacologically active compounds. For example, in the preparation of aminobenzovesamicol analogues, which are potent ligands for the vesicular acetylcholine (B1216132) transporter, the trifluoroacetyl protecting group is removed by hydrolysis with sodium hydroxide (B78521). nih.gov Similarly, in the synthesis of certain polyhydroxylated piperidine peptidomimetics, the trifluoroacetyl group is hydrolyzed using sodium hydroxide in methanol (B129727) and water. acs.org
It is important to note that the stability of the trifluoroacetyl group can be influenced by the reaction conditions. For example, it is stable to trifluoroacetic acid (TFA) cleavage conditions, which are commonly used in solid-phase peptide synthesis, provided that thiol scavengers are omitted from the cleavage cocktail. sigmaaldrich.com
| Cleavage Reagent | Substrate/Context | Conditions | Reference |
| 2 M Aqueous Piperidine | Tfa-protected lysine in peptide synthesis | Room temperature, 6-24 h | nih.govresearchgate.net |
| Sodium Hydroxide | Trifluoroacetyl-protected aminobenzovesamicol precursors | Hydrolysis | nih.gov |
| Sodium Hydroxide in MeOH/H₂O | Trifluoroacetylated polyhydroxylated piperidines | Room temperature | acs.org |
Further Functionalization via Trifluoroacetyl Group Manipulation
The trifluoroacetyl group itself can be a site for further chemical modifications, expanding the synthetic utility of 3-(trifluoroacetyl)piperidine. The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group makes it susceptible to nucleophilic attack. This reactivity allows for the conversion of the trifluoroacetyl group into other functional groups. For instance, the trifluoroacetyl group can react with nucleophiles to form amides or other acyl derivatives. smolecule.com
In one documented strategy, the trifluoroacetyl group is converted to an oxime, which is then tosylated. The resulting tosyl oxime can undergo a reaction with ammonia (B1221849) to yield a diaziridine. This diaziridine can be further oxidized to form a diazirine, a valuable photoreactive group used in photoaffinity labeling studies. mdpi.com This transformation highlights the potential to convert the trifluoroacetyl group into a more complex and functionally diverse moiety.
Reactions at the Piperidine Core and Peripheral Substituents
The piperidine ring and any existing substituents offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Nucleophilic Substitution and Acylation Processes
The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo acylation reactions. A common method for the synthesis of N-acylated piperidines involves the reaction of the piperidine with an acylating agent. For example, 1-(trifluoroacetyl)piperidine can be synthesized by reacting piperidine with trifluoroacetic anhydride (B1165640). vulcanchem.com
Furthermore, the piperidine nitrogen can be involved in various coupling reactions. In the synthesis of soluble epoxide hydrolase inhibitors, a piperidine intermediate is coupled with different carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form N-acyl compounds. nih.gov The piperidine nitrogen can also react with sulfonyl chlorides to generate N-sulfonyl derivatives. nih.gov
In cases where the piperidine ring itself is a substituent on another molecule, it can be a site for further derivatization. For example, in the development of P2Y14 receptor antagonists, the piperidine group was identified as a suitable location for chemical modification to prepare high-affinity fluorescent probes. nih.gov
| Reaction Type | Reagents | Product | Reference |
| N-Acylation | Trifluoroacetic anhydride | N-(Trifluoroacetyl)piperidine | vulcanchem.com |
| N-Acylation | Carboxylic acid, EDCI | N-Acyl piperidines | nih.gov |
| N-Sulfonylation | Sulfonyl chloride | N-Sulfonyl piperidines | nih.gov |
Reductive Modifications of 3-(Trifluoroacetyl)piperidine Systems
The trifluoroacetyl group can be subjected to reductive transformations. While specific examples for the direct reduction of the trifluoroacetyl group on a simple 3-(trifluoroacetyl)piperidine are not extensively detailed in the provided context, general methods for the reduction of ketones are applicable. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce the ketone functionality.
A notable application of reductive modification is the trifluoroethylation of amines using trifluoroacetic acid (TFA) as the fluorine source. nih.gov This catalyst-free process allows for the conversion of secondary amines to tertiary β-fluoroalkylamines and can tolerate a wide range of functional groups. nih.gov This method provides a practical route to introduce a trifluoroethyl group, which can be beneficial for modifying the physicochemical properties of molecules in medicinal chemistry. nih.gov
Applications of 3 Trifluoroacetyl Piperidine in Advanced Organic Synthesis
Utility as a Versatile Building Block for Complex Architectures
The unique structural features of 3-(Trifluoroacetyl)piperidine make it a valuable precursor in the synthesis of intricate molecular designs. sigmaaldrich.commdpi.com Its trifluoroacetyl group can influence the reactivity and stability of the molecule, while the piperidine (B6355638) ring provides a common structural motif found in many biologically active compounds. sigmaaldrich.com
Intermediate in Bioactive Molecule Synthesis
3-(Trifluoroacetyl)piperidine plays a crucial role as an intermediate in the synthesis of various bioactive molecules. mdpi.comacs.org For instance, it is utilized in the preparation of photoreactive probes designed to study GABA receptors, which are important targets in neuroscience. sigmaaldrich.com The trifluoroacetyl group is key to creating these specialized research tools. Furthermore, this compound is a precursor in the synthesis of certain inactivators of human cytochrome P450 2B6, an enzyme involved in drug metabolism. sigmaaldrich.com The ability to generate complex structures from this starting material is also demonstrated in its use to create hydroxyamides with potential anticonvulsant properties. sigmaaldrich.com
A notable application is in the synthesis of diazirinyl-substituted pyridines and pyrimidines, which are stable under ambient light and have aqueous solubility. mdpi.comencyclopedia.pub In one synthetic route, a Grignard reagent is treated with N-(trifluoroacetyl)piperidine to produce 3-trifluoroacetylanisole, a key intermediate. mdpi.comencyclopedia.pub
Preparation of Polyhydroxylated Piperidine Peptidomimetics
Polyhydroxylated piperidines are a class of compounds that can mimic the structure of sugars and are known to inhibit glycosidases, enzymes that play a role in various biological processes. nih.gov 3-(Trifluoroacetyl)piperidine derivatives are instrumental in the synthesis of polyhydroxylated piperidine peptidomimetics. acs.org These peptidomimetics are designed to imitate the structure and function of peptides and have applications in drug discovery. nih.gov
One synthetic strategy involves a one-pot reaction sequence where a sugar-derived lactam is reduced and then undergoes a Joullié–Ugi reaction. acs.org This method allows for the efficient and stereoselective formation of polyhydroxylated piperidine and pyrrolidine (B122466) peptidomimetic scaffolds. acs.org The trifluoroacetyl group is introduced to protect the nitrogen atom of the piperidine ring during the synthesis. acs.org
Table 1: Examples of Polyhydroxylated Piperidine Peptidomimetics Synthesized Using a Trifluoroacetyl-Protected Intermediate. acs.org
| Compound Name | Starting Material | Isolated Yield (%) | Diastereomeric Ratio (dr) |
| (2S,3S,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl)]-N-tert-butyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | Compound 1 | 69 | >95:5 |
| (2S,3R,4R,5R)-3,4,5-Tris(benzyloxy)-N-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | Compound 3 | 84 | 80:20 |
| (3R,4R,5R)-3,4,5-Tris(benzyloxy)-N-tert-butyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxamide | Compound 3 | 76 | 75:25 |
Synthesis of Fluorinated Pharmacophores and Agrochemical Components
The introduction of fluorine into pharmacologically active molecules and agrochemicals can significantly enhance their efficacy. nih.govsemanticscholar.orgccspublishing.org.cn 3-(Trifluoroacetyl)piperidine is a valuable building block for creating such fluorinated compounds. google.com The trifluoromethyl group is a common feature in many modern drugs and agrochemicals. semanticscholar.orgccspublishing.org.cn
The synthesis of trifluoromethylpyridines (TFMPs) and their derivatives, which are key structural motifs in many active ingredients, often involves the use of fluorinated building blocks. semanticscholar.org For example, fluopimomide, a fungicide, is synthesized by coupling a trifluoromethyl pyridine (B92270) derivative with tetrafluorobenzoic acid. ccspublishing.org.cn While not a direct use of 3-(trifluoroacetyl)piperidine, this highlights the importance of trifluoroacetylated precursors in the synthesis of complex fluorinated molecules for agriculture.
Emerging Applications in Specific Chemical Systems
Beyond its established role as a synthetic intermediate, 3-(Trifluoroacetyl)piperidine is finding new applications in specialized areas of chemistry, including energy storage and analytical studies.
Role in Ionic Liquid Electrolytes for Energy Storage
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are being explored as safer, less flammable alternatives to traditional organic electrolytes in energy storage devices like batteries and supercapacitors. mdpi.comresearchgate.netsigmaaldrich.com The properties of ILs can be fine-tuned by altering their cation and anion structures. mdpi.com
A novel type of chloroaluminate ionic liquid analogue has been developed using 1-trifluoroacetyl piperidine (TFAP). researchgate.net These TFAP-based electrolytes have been investigated for their potential use in aluminum-ion batteries. researchgate.netmdpi.com Research has shown that these electrolytes can support the reversible intercalation and deintercalation of aluminum ions, a key process for battery function. researchgate.net The specific electrical conductivity of these electrolytes has been studied at various molar ratios of the components. researchgate.net
Use as a Chemical Tag for Chiral Discrimination in Analytical Studies
Chiral discrimination, the ability to distinguish between enantiomers (mirror-image isomers) of a chiral molecule, is crucial in many fields, particularly in pharmacology, as enantiomers can have vastly different biological activities. researchgate.net NMR spectroscopy is a powerful tool for chiral analysis, and the use of chiral derivatizing agents or chiral solvating agents can enhance its ability to differentiate between enantiomers. researchgate.netchim.it
While direct evidence for the use of 3-(Trifluoroacetyl)piperidine as a chemical tag for chiral discrimination is not extensively documented in the provided search results, the principle of using fluorinated tags is well-established. researchgate.net The ¹⁹F nucleus is highly sensitive to its chemical environment, making fluorine-containing tags, such as the trifluoroacetyl group, excellent probes for NMR-based chiral discrimination studies. researchgate.net The distinct signal of the fluorine atoms can be used to quantify the enantiomeric excess of a chiral compound. researchgate.net
Mechanistic Investigations and Computational Studies of 3 Trifluoroacetyl Piperidine Chemistry
Elucidation of Trifluoroacetylation Reaction Mechanisms
The introduction of a trifluoroacetyl group onto the piperidine (B6355638) ring, particularly at the 3-position, can be achieved through several synthetic routes, with the mechanism being dependent on the starting materials and reagents employed. A common precursor for obtaining 3-substituted piperidines is nipecotic acid (piperidine-3-carboxylic acid). The trifluoroacetylation of such precursors can be conceptually understood through mechanisms analogous to those observed in other amine acylation reactions.
One plausible mechanism involves the direct acylation of a 3-substituted piperidine precursor where the nitrogen is unprotected. In this scenario, the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) (TFAA). This is followed by the departure of a trifluoroacetate leaving group. However, to achieve C-acylation at the 3-position, more complex synthetic strategies are required, often involving the formation of an enolate or its equivalent at the C3 position of a suitable piperidine derivative, which then reacts with an electrophilic trifluoroacetyl source.
In a patented method for the synthesis of 1,3-bis(trifluoroacetyl)piperidine, nipecotic acid is treated with trifluoroacetic anhydride. In this process, both the piperidine nitrogen and the carboxyl group at the 3-position are converted to trifluoroacetyl groups. The reaction with TFAA likely proceeds first by N-acylation, followed by the conversion of the carboxylic acid to a mixed anhydride which can then undergo further reaction or decarboxylation under certain conditions to potentially form a C-acylated product, although the patent describes the formation of the bis(trifluoroacetyl) derivative. google.com
A general mechanism for trifluoroacetylation, particularly as an unwanted side reaction in peptide synthesis, has been elucidated and may offer insights. nih.govsemanticscholar.org This mechanism involves the in-situ formation of trifluoroacetoxymethyl groups from trifluoroacetic acid, which can then act as trifluoroacetylating agents for amine nucleophiles. nih.gov This transfer of the trifluoroacetyl group highlights the reactivity of TFA-derived species. nih.govsemanticscholar.org
A proposed pathway for the synthesis of 3-(trifluoroacetyl)piperidine could involve the following conceptual steps:
Protection of the piperidine nitrogen: To avoid preferential N-acylation, the piperidine nitrogen is typically protected with a suitable protecting group (e.g., Boc, Cbz).
Activation of the 3-position: The C3 position of the protected piperidine must be converted into a nucleophilic center. This could be achieved by deprotonation of an appropriate precursor, such as a 3-ketopiperidine derivative, to form an enolate.
Reaction with an electrophilic trifluoroacetyl source: The formed enolate would then react with a trifluoroacetylating agent, such as ethyl trifluoroacetate or S-ethyl trifluoroethanethioate, via a nucleophilic acyl substitution-type reaction to form the desired 3-(trifluoroacetyl)piperidine derivative.
Deprotection: Removal of the nitrogen protecting group would yield the final 3-(trifluoroacetyl)piperidine.
The table below summarizes potential reagents for the key trifluoroacetylation step.
| Precursor | Trifluoroacetylating Agent | Base/Catalyst | Product |
| N-protected piperidine-3-carboxylate | Esterification then reaction with trifluoromethylsilanes | Fluoride source | N-protected 3-(trifluoroacetyl)piperidine |
| N-protected 3-lithiated piperidine | Ethyl trifluoroacetate | - | N-protected 3-(trifluoroacetyl)piperidine |
| Nipecotic acid | Trifluoroacetic anhydride | Pyridine (B92270) | 1,3-bis(trifluoroacetyl)piperidine |
Understanding Stereochemical Control in Asymmetric Processes
The synthesis of enantiomerically enriched 3-substituted piperidines is a significant challenge in organic synthesis. The stereocenter at the 3-position of 3-(trifluoroacetyl)piperidine necessitates the use of asymmetric synthesis strategies to control its absolute configuration. Several approaches can be envisaged for achieving stereochemical control in the synthesis of this compound.
One established strategy for the asymmetric synthesis of 3-substituted piperidines is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the piperidine precursor, directing the stereochemical outcome of a subsequent reaction. For instance, N-sulfinyl amines have been used as chiral auxiliaries in the synthesis of chiral substituted piperidines. whiterose.ac.uk In a hypothetical synthesis of 3-(trifluoroacetyl)piperidine, a chiral auxiliary could be attached to the piperidine nitrogen, influencing the facial selectivity of the C3-enolate's reaction with a trifluoroacetylating agent. After the reaction, the auxiliary would be removed to yield the enantiomerically enriched product.
Catalytic asymmetric methods represent a more atom-economical approach. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org While this method is demonstrated for aryl and vinyl substituents, its adaptation to introduce an acetyl group could be explored.
Another powerful technique is the use of chiral phosphoric acid catalysts in intramolecular aza-Michael cyclizations to form substituted piperidines with high enantioselectivity. whiterose.ac.ukrsc.orgwhiterose.ac.uk This approach involves the cyclization of an acyclic precursor containing a nucleophilic amine and an electrophilic Michael acceptor. For the synthesis of 3-(trifluoroacetyl)piperidine, a precursor containing a trifluoroacetyl-substituted Michael acceptor could potentially be cyclized in the presence of a chiral phosphoric acid catalyst to afford the desired product with high enantiomeric excess.
The table below outlines some general strategies for asymmetric synthesis and their potential application to 3-(trifluoroacetyl)piperidine.
| Asymmetric Strategy | Description | Potential Application to 3-(Trifluoroacetyl)piperidine |
| Chiral Auxiliaries | A chiral moiety is temporarily incorporated to direct the stereochemical outcome of a reaction. | A chiral auxiliary on the piperidine nitrogen could direct the stereoselective formation of a C3-enolate and its subsequent reaction. |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used to create a chiral environment for the reaction, leading to an enantiomerically enriched product. | A chiral catalyst could be used in the coupling of a piperidine precursor with a trifluoroacetyl-containing fragment. |
| Enzyme-Catalyzed Reactions | Enzymes are used as chiral catalysts for reactions such as kinetic resolutions of racemic mixtures. | A lipase could be used to selectively acylate one enantiomer of a racemic 3-hydroxypiperidine precursor, allowing for the separation of enantiomers. |
Theoretical Chemistry Approaches
Computational chemistry provides invaluable tools for investigating the structure, reactivity, and properties of molecules like 3-(trifluoroacetyl)piperidine at an electronic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(trifluoroacetyl)piperidine, DFT calculations can be employed to determine its most stable conformation, analyze its electronic properties, and understand its intermolecular interactions.
The piperidine ring can exist in various conformations, with the chair form being generally the most stable. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative energies of these conformers and thus the conformational preference. nih.govnih.gov The presence of the trifluoroacetyl group, with its bulky and electron-withdrawing trifluoromethyl moiety, will significantly influence the conformational equilibrium.
Furthermore, DFT can be used to model intermolecular interactions, such as hydrogen bonding. The nitrogen atom of the piperidine ring and the oxygen atom of the trifluoroacetyl group can act as hydrogen bond acceptors. DFT calculations can quantify the strength and geometry of these hydrogen bonds, which is crucial for understanding the behavior of the molecule in condensed phases and its interactions with biological targets. The Hirshfeld surface analysis, derived from DFT calculations, can also be used to visualize and quantify intermolecular contacts in the crystalline state. nih.gov
The table below summarizes key parameters that can be obtained from DFT studies on 3-(trifluoroacetyl)piperidine.
| Parameter | Description | Significance for 3-(Trifluoroacetyl)piperidine |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Determines the preferred conformation (e.g., chair with equatorial or axial substituent). |
| Relative Energies | The energy difference between different conformers or isomers. | Predicts the most stable conformation and the population of different conformers at a given temperature. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Provides insights into the molecule's reactivity, with the HOMO indicating nucleophilic sites and the LUMO indicating electrophilic sites. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions. |
Molecular modeling encompasses a range of computational techniques to model and simulate the behavior of molecules. For investigating the reaction pathways of 3-(trifluoroacetyl)piperidine synthesis, methods like molecular dynamics (MD) simulations and docking can be employed.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.comresearchgate.net In the context of synthesis, docking could be used to model the interaction between a piperidine precursor and a trifluoroacetylating agent within the active site of an enzyme catalyst, for example. This can help in understanding the factors that control the stereoselectivity of the reaction. Docking simulations can also be used to predict the binding mode of 3-(trifluoroacetyl)piperidine to a biological target, which is relevant for drug design applications. nih.govnih.govresearchgate.net
Molecular dynamics (MD) simulations can provide a more dynamic picture of molecular interactions over time. nih.govresearchgate.net An MD simulation could be used to study the conformational flexibility of 3-(trifluoroacetyl)piperidine and the stability of its interactions with solvent molecules or a host molecule. In the context of reaction mechanisms, MD simulations can be used to explore the potential energy surface of a reaction and identify transition states and intermediates, thus providing a deeper understanding of the reaction pathway.
By combining these computational approaches, a comprehensive model of the chemical behavior of 3-(trifluoroacetyl)piperidine can be developed, from its synthesis to its interactions with other molecules.
Analytical and Spectroscopic Characterization Methods in Research on 3 Trifluoroacetyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Trifluoroacetyl)piperidine. The presence of various NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, allows for a thorough investigation of its molecular structure and conformational dynamics in solution.
One-dimensional NMR techniques provide fundamental information about the chemical environment of each atom.
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical shifts, signal integrations (proton count), and splitting patterns (spin-spin coupling), which helps in assigning protons to specific positions on the piperidine (B6355638) ring and the trifluoroacetyl group. For the parent compound 1-(Trifluoroacetyl)piperidine, proton signals for the piperidine ring appear as multiplets in the regions of δ = 1.60–1.78 ppm and δ = 3.56–3.62 ppm. lookchem.com The substitution at the 3-position in 3-(Trifluoroacetyl)piperidine would introduce further complexity and distinct shifts for the protons on and adjacent to the C3 carbon.
¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for 1-(Trifluoroacetyl)piperidine shows signals for the piperidine ring carbons at δ = 23.8, 25.2, and 26.2 ppm, and the carbons adjacent to the nitrogen at δ = 45.2 and 47.2 ppm. lookchem.com The trifluoroacetyl group presents two characteristic signals: the carbonyl carbon, which appears as a quartet due to coupling with the fluorine atoms (¹JCF), and the trifluoromethyl carbon (CF₃), which also appears as a quartet with a large coupling constant (¹JCF). lookchem.com For instance, the carbonyl carbon in 1-(Trifluoroacetyl)piperidine resonates around δ = 156.0 ppm (q, J = 35.3 Hz), and the CF₃ carbon appears around δ = 116.5 ppm (q, J = 285.3 Hz). lookchem.com
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides a direct method to observe the trifluoromethyl group. The ¹⁹F NMR spectrum typically shows a single sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the trifluoroacetyl group. amazonaws.comwiley-vch.dersc.org
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the piperidine ring. The chemical shift of the nitrogen is sensitive to the electron-withdrawing nature of the trifluoroacetyl group.
Table 1: Representative NMR Data for N-Trifluoroacetyl Piperidine Structures Note: Data is for the parent 1-(Trifluoroacetyl)piperidine, as specific data for the 3-substituted isomer is not available in the provided sources. This data illustrates the typical chemical shifts expected.
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|
| ¹H | 1.60–1.78 | m | CH₂ at C3, C4, C5 |
| 3.56–3.62 | m | CH₂ at C2, C6 | |
| ¹³C | 23.8, 25.2, 26.2 | - | C3, C4, C5 |
| 45.2, 47.2 | - | C2, C6 | |
| 116.5 | q, J ≈ 285 Hz | CF₃ |
The amide bond in 3-(Trifluoroacetyl)piperidine has a partial double bond character, which restricts rotation around the C-N bond. This restriction leads to the existence of two distinct rotational isomers, or rotamers. nih.govprinceton.edu These rotamers can often be observed as separate sets of signals in NMR spectra, especially at low temperatures.
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the signals of each rotamer. These techniques help to establish connectivity between protons (COSY) and between protons and directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). nih.gov For N-trifluoroacetyl derivatives, the presence of two distinct rotamers has been confirmed, with signal assignments aided by observing long-range ¹³C/¹⁹F couplings and the shifts induced by the carbonyl group on neighboring CH₂ resonances. nih.gov Similarly, for diastereomers of substituted piperidines, NMR analysis of coupling constants (J values) and techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry. nih.gov
Mass Spectrometry for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of 3-(Trifluoroacetyl)piperidine and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. ucl.ac.uk Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis. ucl.ac.uknih.gov For instance, in the analysis of a complex molecule containing a 1-(trifluoroacetyl)piperidin-4-yl moiety, HRMS was used to confirm the calculated mass to four decimal places, validating the elemental composition. nih.gov
Under ionization conditions, such as Electron Ionization (EI), 3-(Trifluoroacetyl)piperidine undergoes predictable fragmentation, producing a series of diagnostic ions that constitute its mass spectrum. The fragmentation of trifluoroacetyl derivatives of piperazines and other amines has been studied, revealing characteristic pathways. researchgate.netresearchgate.net
A primary fragmentation pathway for N-acyl derivatives is α-cleavage, which involves the breaking of the bond between the nitrogen and the adjacent ring carbon. For trifluoroacetyl derivatives of various phenylalkylamines, this α-cleavage from the amide nitrogen leads to the formation of a stable trifluoroacetyl imine species and a corresponding radical cation from the rest of the molecule. researchgate.net Another common fragmentation involves the loss of the trifluoroacetyl group or parts of it, such as the CF₃ radical. The ion at m/z 69, corresponding to [CF₃]⁺, is often observed in the mass spectra of trifluoroacetylated compounds. researchgate.net The study of related piperidine alkaloids also shows that fragmentation is often initiated by the neutral loss of substituents. nih.gov
Table 2: Potential Diagnostic Ions in the Mass Spectrum of Trifluoroacetyl Piperidine Derivatives
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| M⁺ | Molecular Ion | - |
| M-69 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |
| 110 | [C₄H₄F₃N]⁺ | α-cleavage product (TFA imine species) |
| 97 | [C₂F₃O]⁺ | Trifluoroacetyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidine cation after loss of TFA group |
Chromatographic Techniques for Purity and Stereoisomer Analysis
Chromatographic methods are essential for separating 3-(Trifluoroacetyl)piperidine from reaction impurities and for analyzing its stereoisomeric composition.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used to assess the purity of the compound. GC is suitable for volatile and thermally stable compounds like N-trifluoroacetyl derivatives and is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. researchgate.net HPLC offers versatility in column and mobile phase selection, allowing for the separation of a wide range of compounds. nih.govnih.gov For instance, reversed-phase HPLC using a C18 column is a common method for purity analysis of related nitrogen-containing heterocyclic compounds. nih.gov
When 3-(Trifluoroacetyl)piperidine is synthesized from chiral precursors or by asymmetric methods, it can exist as a mixture of enantiomers or diastereomers. Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for separating these stereoisomers. mdpi.com This technique allows for the quantification of the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, which is crucial in stereoselective synthesis.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the transmittance of light versus the wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups. vscht.cz
For 3-(Trifluoroacetyl)piperidine, IR spectroscopy can confirm the presence of the key structural features: the piperidine ring (a secondary amine), the trifluoroacetyl group (a ketone), and the associated carbon-hydrogen and carbon-fluorine bonds.
The key characteristic absorptions for 3-(Trifluoroacetyl)piperidine would include:
N-H Stretch: A moderate and sharp absorption in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine in the piperidine ring. libretexts.org
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) indicate the presence of sp³-hybridized C-H bonds in the piperidine ring. libretexts.org
C=O Stretch: A very strong absorption is expected for the carbonyl group. Due to the strong electron-withdrawing effect of the three fluorine atoms on the adjacent carbon, this ketone stretch is shifted to a higher frequency, typically appearing in the 1740-1780 cm⁻¹ range.
C-F Stretch: Strong and often complex absorptions in the region of 1100-1300 cm⁻¹ are characteristic of C-F bonds. libretexts.org
The following table details the expected IR absorption bands for the functional groups in 3-(Trifluoroacetyl)piperidine.
| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H (Piperidine) | Stretch | 3300 - 3500 | Medium, Sharp |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
| C=O (Trifluoromethyl Ketone) | Stretch | 1740 - 1780 | Strong |
| C-F (Trifluoromethyl) | Stretch | 1100 - 1300 | Strong, often multiple bands |
| C-N (Piperidine) | Stretch | 1020 - 1250 | Medium |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Trifluoracetyl)piperidine, and how can reaction efficiency be optimized?
- Answer : A widely used method involves Knoevenagel condensation, where piperidine acts as a catalyst for cyclization (e.g., synthesis of arylpiperidine derivatives via benzaldehyde intermediates). Optimization strategies include adjusting molar ratios (e.g., 1:1 for starting materials), temperature control (room temperature to 80°C), and purification via column chromatography or recrystallization . For example, Pfizer’s protocol achieved a 32% yield using column chromatography and NMR validation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, -NMR in CDCl reveals proton environments (e.g., δ 7.0–7.6 ppm for aromatic protons, δ 3.72 ppm for methoxy groups), while MS confirms molecular weight (e.g., parent peak at m/z 426.2) . -NMR and 2D techniques (COSY, HSQC) further resolve stereochemistry and substituent positions .
Q. What are the best practices for purifying this compound to achieve high yields?
- Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. For example, Pfizer employed column chromatography to isolate 3-(2-methoxyphenyl)piperidine with 32% yield, validated by NMR and MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?
- Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography for absolute configuration, HRMS for exact mass). For stereochemical conflicts, compare experimental -NMR coupling constants with computational models (DFT). Contradictions in aromatic proton splitting may indicate regioisomers, requiring HPLC separation .
Q. What strategies are effective in optimizing enantioselective synthesis of 3-substituted piperidines?
- Answer : Chiral auxiliaries (e.g., phenylglycinol-derived lactams) and asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can control stereochemistry. For example, TFA-mediated cyclization of bicyclic lactams achieved enantiomeric excess >95%, confirmed by polarimetry and chiral HPLC .
Q. How to design SAR studies for this compound derivatives targeting specific biological receptors?
- Answer : Use spiro[indoline-3,4’-piperidine] scaffolds to probe GPCR selectivity. SARConnect analysis shows trifluoromethyl groups enhance binding to enzymes like 1HSD11B1 (pAct >10). Prioritize substituents at the 3-position for steric/electronic modulation, validated by in vitro assays (e.g., MAPK14 inhibition) .
Q. How to address low yields in multi-step synthesis of this compound analogs?
- Answer : Identify rate-limiting steps via kinetic studies. For instance, low yields in Pfizer’s protocol (32%) were attributed to side reactions during deprotection. Optimize intermediates (e.g., stabilize with Boc groups) and employ flow chemistry for exothermic steps .
Q. What computational methods support the design of this compound-based drug candidates?
- Answer : Molecular docking (AutoDock Vina) predicts binding to targets like CTSK. Conformational analysis (exit vector plots) assesses flexibility of 3-((hetera)cyclobutyl)azetidine analogs, which mimic piperidine’s geometry but offer larger van der Waals volumes .
Methodological Notes
- Data Analysis : Compare experimental results with literature using tools like SciFinder to identify trends (e.g., substituent effects on bioactivity) .
- Safety : Follow OSHA guidelines for handling acute toxicity (Category 4) and eye irritants (Category 2), including PPE (gloves, goggles) and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
